1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride
Overview
Description
“1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride” is a type of triazole compound. Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been developed gradually and speeded up with the establishment of several facile and convenient synthetic techniques . For example, a similar strategy is useful for the synthesis of 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of “1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride” is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The InChI code for this compound is1S/C7H6ClN3O2S/c1-11-7-3-2-5(14(8,12)13)4-6(7)9-10-11/h2-4H,1H3
. Chemical Reactions Analysis
Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .Scientific Research Applications
Triazoles and their derivatives are nitrogen-containing heterocyclic compounds that have significant biological properties and a broad range of therapeutic applications . They are structurally versatile, able to accommodate a wide range of substituents (electrophiles and nucleophiles) around the core structures, and pave the way for the construction of diverse novel bioactive molecules .
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Pharmaceuticals : Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . For example, the discovery of antifungal activities of azole derivatives led to the invention of fluconazole, itraconazole, voriconazole, posaconazole, efinaconazole, etc .
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Organocatalysis : The versatility of such reactions is also applied in the synthesis of 1,2,3-triazoles via enamine/enolate-mediated organocatalysis .
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Agrochemicals : Triazoles are also important in agrochemicals .
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Materials Science : Triazoles have applications in materials science .
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Proton Conduction : 1H-1,2,3-triazole effectively promotes the proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .
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Synthesis Methods : The versatility of such reactions is also applied in the synthesis of 1,2,3-triazoles via enamine/enolate-mediated organocatalysis .
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Therapeutic Applications : Triazoles and their derivatives have notable therapeutic applications. They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .
properties
IUPAC Name |
3-methyltriazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O2S/c1-7-3(2-5-6-7)10(4,8)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQPUZHSYWZTQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride | |
CAS RN |
1496511-50-2 | |
Record name | 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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